molecular formula C13H15N3S B287853 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine

4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine

Cat. No. B287853
M. Wt: 245.35 g/mol
InChI Key: QNWFWBOEARAHFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine, also known as THIP, is a compound that has been studied for its potential use in the treatment of various neurological disorders. THIP is a GABA agonist, meaning that it binds to and activates GABA receptors in the brain. In

Mechanism of Action

4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine is a GABA agonist, meaning that it binds to and activates GABA receptors in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By activating GABA receptors, 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine increases the inhibitory tone in the brain, leading to decreased neuronal activity and a calming effect.
Biochemical and Physiological Effects:
4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to have several biochemical and physiological effects in animal studies. These include an increase in GABAergic neurotransmission, a decrease in glutamatergic neurotransmission, and an increase in sleep time. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has also been shown to have anticonvulsant properties and to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine in lab experiments is its well-characterized mechanism of action. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine's effects on GABAergic neurotransmission are well understood, making it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation of using 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine is its potential for off-target effects. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to bind to other receptors besides GABA receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine. One area of interest is its potential use in the treatment of alcohol use disorder. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to reduce alcohol intake in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the development of more selective GABA agonists that do not bind to other receptors. This could lead to the development of more targeted and effective treatments for neurological disorders. Additionally, more research is needed to fully understand the physiological effects of 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine and its potential for off-target effects.

Synthesis Methods

The synthesis of 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The resulting product is then reduced with lithium aluminum hydride to yield 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine. This synthesis method has been reported in several research articles and has been found to be a reliable and efficient way to produce 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine.

Scientific Research Applications

4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been studied for its potential use in the treatment of various neurological disorders, including anxiety, insomnia, and epilepsy. In animal studies, 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has been shown to have anxiolytic and sedative effects, as well as anticonvulsant properties. 4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome.

properties

Product Name

4-(5,6,7,8-Tetrahydro[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)phenylamine

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydro-[1,3]thiazolo[3,2-a][1,3]diazepin-3-yl)aniline

InChI

InChI=1S/C13H15N3S/c14-11-5-3-10(4-6-11)12-9-17-13-15-7-1-2-8-16(12)13/h3-6,9H,1-2,7-8,14H2

InChI Key

QNWFWBOEARAHFB-UHFFFAOYSA-N

SMILES

C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)N

Canonical SMILES

C1CCN2C(=CSC2=NC1)C3=CC=C(C=C3)N

Origin of Product

United States

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